molecular formula C23H33N8O10PS B13859834 Lamivudine Tenofovir Monosoproxil Methane

Lamivudine Tenofovir Monosoproxil Methane

Cat. No.: B13859834
M. Wt: 644.6 g/mol
InChI Key: WWDKPARMTTZTHR-BPQIPLTHSA-N
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Description

Lamivudine Tenofovir Monosoproxil Methane is a compound used in antiretroviral therapy, primarily for the treatment of HIV and chronic hepatitis B. It combines the properties of Lamivudine and Tenofovir, both of which are nucleoside reverse transcriptase inhibitors. These inhibitors work by blocking the reverse transcriptase enzyme, which is crucial for the replication of HIV and hepatitis B virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lamivudine involves the enantioselective synthesis from L-menthyl-glyoxylate, which uses L-menthol as a chiral auxiliary. This process includes esterification of menthol with maleic anhydride followed by ozonolysis of dimenthyl maleate and hydration . Tenofovir is synthesized through a series of chemical reactions starting from fumaric acid and isopropylamine, followed by esterification and hydrolysis .

Industrial Production Methods

Industrial production of Lamivudine and Tenofovir involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized for high yield and purity, ensuring the active pharmaceutical ingredients meet stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Lamivudine and Tenofovir undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lamivudine Tenofovir Monosoproxil Methane has extensive applications in scientific research:

Mechanism of Action

Lamivudine and Tenofovir are phosphorylated intracellularly to their active triphosphate forms. These active metabolites are incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, leading to DNA chain termination. This prevents the virus from replicating and spreading .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lamivudine Tenofovir Monosoproxil Methane is unique due to its combination of two potent nucleoside reverse transcriptase inhibitors, providing a synergistic effect in inhibiting viral replication. This combination is particularly effective in reducing viral load and preventing resistance development .

Properties

Molecular Formula

C23H33N8O10PS

Molecular Weight

644.6 g/mol

IUPAC Name

[(2R)-1-[6-[[[1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid

InChI

InChI=1S/C23H33N8O10PS/c1-14(2)40-23(34)37-12-39-42(35,36)13-38-15(3)6-30-11-28-19-20(26-10-27-21(19)30)25-9-24-16-4-5-31(22(33)29-16)17-8-43-18(7-32)41-17/h4-5,10-11,14-15,17-18,32H,6-9,12-13H2,1-3H3,(H,35,36)(H,24,29,33)(H,25,26,27)/t15-,17+,18-/m1/s1

InChI Key

WWDKPARMTTZTHR-BPQIPLTHSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3)[C@@H]4CS[C@@H](O4)CO)OCP(=O)(O)OCOC(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3)C4CSC(O4)CO)O

Origin of Product

United States

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